molecular formula C18H15F2NO5 B2401896 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate CAS No. 1291856-10-4

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate

Cat. No.: B2401896
CAS No.: 1291856-10-4
M. Wt: 363.317
InChI Key: NTZBXIKOGNWFCY-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate is a complex organic compound that features a benzene ring substituted with a difluorobenzyl group and an amino-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate typically involves multiple steps:

    Formation of 2,4-Difluorobenzylamine: This can be synthesized from 2,4-difluorobenzonitrile through reduction using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The 2,4-difluorobenzylamine is then reacted with ethyl 2-bromo-2-oxoacetate under basic conditions to form the intermediate product.

    Esterification: The intermediate is then esterified with methyl benzene-1,3-dicarboxylate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the amino-oxoethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzylamine: A simpler compound with similar functional groups but lacking the ester and oxoethyl groups.

    Methyl benzene-1,3-dicarboxylate: Another related compound that lacks the difluorobenzyl and amino-oxoethyl groups.

Uniqueness

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluorobenzyl and amino-oxoethyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Biological Activity

2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate (CAS Number: 1291856-10-4) is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₅F₂N O₅
  • Molecular Weight : 363.3 g/mol
  • Structure : The compound features a difluorobenzyl group attached to an amino and oxoethyl moiety with dicarboxylate functionality, which may influence its biological interactions.
PropertyValue
Molecular FormulaC₁₈H₁₅F₂N O₅
Molecular Weight363.3 g/mol
CAS Number1291856-10-4

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential as an antitumor agent and its effects on various cancer cell lines. The following sections summarize key findings from recent studies.

Antitumor Activity

  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division .
  • Selectivity : The compound demonstrates selective toxicity towards cancerous cells compared to normal cells. For instance, it has shown significant efficacy against lung carcinoma (A549) and cervix carcinoma (HeLa) cell lines while sparing non-tumorigenic breast epithelial cells .
  • Dose Response : The relationship between dosage and effect is biphasic, indicating that lower doses may be less effective while higher concentrations yield significant cytotoxicity. This characteristic suggests a complex interaction with cellular targets that warrants further investigation .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds and their structure-activity relationships (SAR):

  • Study on Related Benzothiazoles : A series of benzothiazole derivatives were analyzed for their antitumor properties. Compounds with specific substituents demonstrated enhanced activity against various cancer types, including ovarian and colon carcinomas . This indicates that modifications in the structure of compounds like this compound could lead to improved therapeutic profiles.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

Study ReferenceKey Findings
Identified as a potential antitumor agent with selective cytotoxicity.
Exhibits moderate cytotoxic activity against A549 and HeLa cell lines.
Structure-activity relationship indicates potential for enhanced efficacy.

Properties

IUPAC Name

3-O-[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 1-O-methyl benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO5/c1-25-17(23)11-3-2-4-12(7-11)18(24)26-10-16(22)21-9-13-5-6-14(19)8-15(13)20/h2-8H,9-10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZBXIKOGNWFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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